

Molecular weight and formula of 2-Bromo-3-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Bromo-3-nitrobenzaldehyde

Cat. No.: B1282389

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Technical Guide: 2-Bromo-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Bromo-3-nitrobenzaldehyde**, a key reagent in synthetic organic chemistry. This document includes its molecular formula, molecular weight, and other critical data, alongside a detailed synthesis protocol.

Core Compound Data

The fundamental properties of **2-Bromo-3-nitrobenzaldehyde** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value
Molecular Formula	$C_7H_4BrNO_3$ [1][2]
Molecular Weight	230.02 g/mol [1][2][3]
CAS Number	90407-21-9 [1][3][4]
Melting Point	92 °C [5]
Appearance	Solid
IUPAC Name	2-bromo-3-nitrobenzaldehyde [2][4]

Synthesis Protocol

A common method for the synthesis of **2-Bromo-3-nitrobenzaldehyde** involves the oxidation of 2-bromo-3-nitrotoluene. The following protocol is a general procedure for this conversion.

Materials:

- 2-bromo-3-nitrotoluene
- Chromium(VI) oxide
- Acetic anhydride
- Sulfuric acid
- Ice water

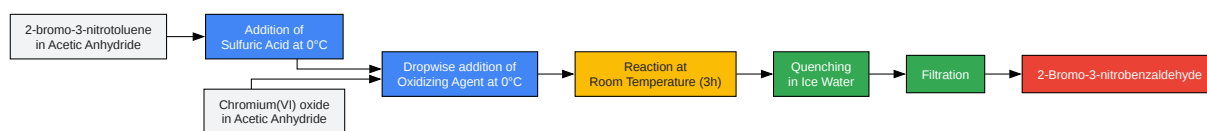
Procedure:

- A solution of chromium(VI) oxide (2.7 equivalents) is prepared by dissolving it in acetic anhydride. The mixture is stirred until all the solid has dissolved.
- In a separate flask, 2-bromo-3-nitrotoluene (1 equivalent) is suspended in acetic anhydride.
- The suspension of 2-bromo-3-nitrotoluene is cooled to 0 °C, and sulfuric acid is slowly added dropwise.
- The previously prepared chromium(VI) oxide solution is then added dropwise to the cooled suspension over a period of 1.5 hours, maintaining the temperature at 0 °C.
- Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 3 hours.
- The reaction is quenched by pouring the mixture into a small amount of ice water.
- The resulting solid product, **2-bromo-3-nitrobenzaldehyde**, is collected by filtration. This crude product can often be used in subsequent steps without further purification.[\[5\]](#)

This synthesis yields the desired product in approximately 39% yield.[5]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-Bromo-3-nitrobenzaldehyde** from 2-bromo-3-nitrotoluene.



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Synthesis of **2-Bromo-3-nitrobenzaldehyde**.

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